Santolina alcohol
Overview
Description
Santolina alcohol, also known as 2,5-dimethyl-3-vinyl-4-hexen-2-ol, is a monoterpenoid alcohol with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a naturally occurring compound found in the essential oils of various plants, particularly those belonging to the Asteraceae family . This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Santolina alcohol can be synthesized through the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . This method involves the use of Grignard reagents and isomerization reactions to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oils from plants that contain the compound. The essential oils are then subjected to various purification processes, such as distillation and chromatography, to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Santolina alcohol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Alkyl halides and other substituted compounds.
Scientific Research Applications
Santolina alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Santolina alcohol involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission . Additionally, it may interact with other neurotransmitter receptors, such as those for tyramine and octopamine, modulating vital functions ranging from metabolism to behavior .
Comparison with Similar Compounds
Santolina alcohol is similar to other monoterpenoid alcohols, such as:
Linalool: Another monoterpenoid alcohol with a floral aroma, commonly found in lavender and other essential oils.
Geraniol: A monoterpenoid alcohol with a rose-like scent, found in geranium and other essential oils.
Citronellol: A monoterpenoid alcohol with a citrus-like aroma, found in citronella and other essential oils.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of a conjugated alkene dialkyne moiety, which is not commonly found in other monoterpenoid alcohols . This structural uniqueness contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-ethenyl-2,5-dimethylhex-4-en-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLVEFPXSKNBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C=C)C(C)(C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943468 | |
Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-19-9 | |
Record name | 3-Ethenyl-2,5-dimethyl-4-hexen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21149-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexen-2-ol, 3-ethenyl-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethenyl-2,5-dimethylhex-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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